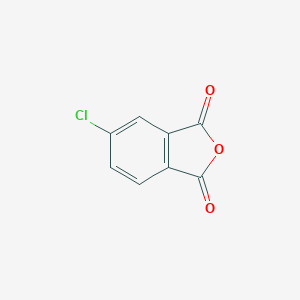

4-Chlorophthalic anhydride

概要

説明

4-Chlorophthalic anhydride is a monochlorinated aromatic anhydride. It is an isomer of 3-chlorophthalic anhydride and a derivative of phthalic anhydride. This compound has a chemical formula of C8H3ClO3 and a molar mass of 182.56 g/mol. It is known for its applications in the production of herbicides, pesticides, intermediates for active pharmaceutical ingredients, and as a monomer for the production of polyimides .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorophthalic anhydride can be synthesized through various methods. One common method involves the chlorination of phthalic anhydride. In this process, phthalic anhydride is reacted with chlorine gas in the presence of water at a temperature of around 70°C. The reaction is continued for 12 hours, followed by filtration and vacuum dehydration to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound include the chlorination of phthalic anhydride, chloro-o-xylene gas-phase or liquid-phase oxidation, and the Diels-Alder reaction followed by aromatization. These methods often involve complex process flows, high reaction temperatures, and the use of chlorine and acidic environments, which can lead to equipment corrosion and high production costs .

化学反応の分析

Chlorination Reactions

4-CPA is synthesized via direct chlorination of phthalic anhydride or monosodium phthalate. The reaction occurs under controlled pH and temperature to optimize regioselectivity for the 4-position.

Key Parameters:

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Molar ratio (Cl₂:PA) | 0.3–0.45 | 50–60 | |

| Temperature | 50–70°C | – | |

| Reaction time | 2–5 hours | – | |

| Solvent | Water (pH 4–6) | – |

Weak alkali solutions (e.g., NaHCO₃) stabilize the pH during chlorination, minimizing side reactions like dichlorination . Post-reaction acidification with HCl or H₂SO₄ yields the crude anhydride, which is purified via vacuum distillation .

Transimidation Reactions

4-CPA participates in transimidation with N-alkyl phthalimides to form substituted imides, a critical step in polyimide precursor synthesis.

Example Reaction:

Conditions:

-

Catalyst : Triethylamine

-

Temperature : 170°C

-

Time : 3 hours

This equilibrium-driven process favors product formation under excess amine or elevated temperatures .

Aromatization of Tetrahydro Derivatives

4-Chlorotetrahydrophthalic anhydride undergoes thermal aromatization to form 4-CPA, though yields are low due to tar formation. Catalytic methods improve efficiency:

Catalytic Aromatization:

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| V₂O₅ | 260 | 100 | >95 | |

| – | 250–270 | – | – |

Vanadium pentoxide (V₂O₅) enables near-quantitative conversion of N-methyl-4-chlorotetrahydrophthalimide to 4-CPA at 260°C .

Hydrolysis and Ring-Opening Reactions

The anhydride ring readily hydrolyzes in aqueous media, forming 4-chlorophthalic acid. This reaction is pH-dependent:

Hydrolysis Kinetics:

| Medium | Temperature (°C) | Time (h) | Product | Application |

|---|---|---|---|---|

| H₂O | 70 | 12 | 4-Chlorophthalic acid | Intermediate |

| Alkaline | 25–35 | – | Sodium salt | Purification |

Acidification of the sodium salt regenerates the anhydride, a step critical for purification .

Coordination with Amines

4-CPA reacts with amines to form imides, a precursor to heat-resistant polymers.

Example:

Optimization Data:

Side Reactions and By-Products

Competing pathways during synthesis include:

科学的研究の応用

Applications Overview

4-Chlorophthalic anhydride is utilized in several key areas:

- Herbicides and Pesticides

- Pharmaceutical Intermediates

- Polyimide Production

- Dyes and Pigments

Case Study 1: Synthesis of Herbicides

A study outlined the synthesis of a herbicide using CPA as a starting material. The process involved several steps:

- Chlorination of phthalic anhydride to produce CPA.

- Reaction of CPA with specific amines to form herbicidal compounds.

- The final product demonstrated effective weed control in agricultural settings.

This case highlights CPA's role as a versatile building block for developing agrochemicals.

Case Study 2: Pharmaceutical Applications

Research has shown that CPA derivatives can be synthesized to create compounds with anti-inflammatory properties. The synthesis involved:

- Using CPA as a precursor to develop novel APIs.

- Testing these compounds for biological activity, revealing promising results against inflammatory diseases.

This study underscores the importance of CPA in pharmaceutical research and development.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agriculture | Herbicides and pesticides | Effective weed and pest control |

| Pharmaceuticals | Active pharmaceutical ingredients | Targeted therapeutic effects |

| Material Science | Polyimides | High thermal stability and mechanical strength |

| Dyes and Pigments | Specialty dyes | Vibrant colors with excellent stability |

作用機序

The mechanism of action of 4-chlorophthalic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as water, amines, and alcohols, to form corresponding acids, imides, and esters. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon atoms in the anhydride group .

類似化合物との比較

3-Chlorophthalic anhydride: Another isomer with the chlorine atom in a different position.

Phthalic anhydride: The parent compound without any chlorine substitution.

4-Chlorophthalic anhydride’s unique properties make it valuable in various applications, particularly in the synthesis of high-performance polymers and active pharmaceutical ingredients.

生物活性

4-Chlorophthalic anhydride is a monochlorinated derivative of phthalic anhydride, primarily utilized in the synthesis of various chemical compounds, including herbicides, pesticides, and intermediates for pharmaceuticals. Its biological activity and potential applications in medicinal chemistry have garnered attention due to its structural characteristics and reactivity.

- Chemical Formula : CHClO

- Molecular Weight : 186.56 g/mol

- Melting Point : Approximately 99 °C

- Solubility : Hydrolyzes in water to form corresponding acids.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of pharmacology and toxicology. It has been associated with various mechanisms, including cytotoxicity, immunomodulation, and potential antitumor properties.

Cytotoxic Effects

Research indicates that this compound can induce cytotoxic effects in certain cell lines. A study demonstrated that this compound affected cell viability and proliferation through apoptosis induction in human cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Its derivatives have been tested for effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on tumor cells. The results indicated that treatment with this compound led to significant reductions in tumor growth in vitro. The authors attributed this effect to the compound's ability to disrupt cellular functions and induce apoptosis through mitochondrial pathways .

Case Study 2: Immunomodulatory Effects

Another research effort focused on the immunomodulatory properties of this compound. The compound was found to enhance immune responses in animal models, potentially offering therapeutic benefits in immunocompromised conditions. This study highlighted the importance of further exploring its role as an immunomodulator .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.

- Apoptosis Pathways : Activates intrinsic apoptotic pathways via mitochondrial dysfunction.

- Immune Modulation : Alters cytokine production enhancing immune system responses.

特性

IUPAC Name |

5-chloro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTRMCQEPDPCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151993 | |

| Record name | 4-Chlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-45-6 | |

| Record name | 4-Chlorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPI93D0O61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 4-Chlorophthalic Anhydride?

A1: Several methods exist for synthesizing this compound. One approach involves the direct chlorination of phthalic anhydride, using its monosodium salt in an aqueous medium with chlorine gas. [] Another route utilizes a Diels-Alder cyclization reaction between maleic anhydride and chloroprene, followed by aromatization of the resulting 4-chlorotetrahydrophthalic anhydride using liquid bromine. [, ]

Q2: Can you describe the structural characteristics of this compound?

A2: this compound (molecular formula: C8H3ClO3, molecular weight: 182.55 g/mol) is an aromatic anhydride with a chlorine atom substituted at the para position relative to one of the carbonyl groups on the phthalic anhydride core. Spectroscopic data, including FTIR and 1H-NMR, confirm the presence of the characteristic anhydride and aromatic functionalities. []

Q3: What is the solubility behavior of this compound?

A3: The solubility of this compound has been investigated in various solvents. It exhibits increasing solubility in ethyl acetate, acetone, and 1,4-dioxane with increasing temperature. [] Its solubility in other solvents like tert-amyl alcohol, carbon tetrachloride, cyclohexane, methanol, methyl acetate, and acetonitrile has also been studied. [] These studies are crucial for understanding its behavior in different reaction media and developing effective separation techniques.

Q4: Has the solid-liquid phase equilibrium of this compound been studied in multi-component systems?

A4: Yes, researchers have investigated the solid-liquid phase equilibrium of this compound in ternary systems. For instance, its behavior with 3-chlorophthalic anhydride and solvents like ethyl acetate and acetone has been examined to understand their separation possibilities through crystallization. [, ] Additionally, the ternary system with 3-chlorophthalic acid and water has been studied at different temperatures to inform potential separation processes for 3-chlorophthalic anhydride. []

Q5: How is this compound used in polymer synthesis?

A5: this compound serves as a valuable precursor for synthesizing various aromatic dianhydrides, which are essential monomers for high-performance polymers like polyimides. For instance, it can be reacted with potassium carbonate to yield 3,3',4,4'-tetracarboxydiphthalic ether dianhydride. [] It's also used in synthesizing polythioetherimides by reacting with 4,4’-oxydianiline and 1,3-bis(4-aminophenoxy) benzene. [] These polymers are known for their excellent thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for applications requiring high performance. [, , ]

Q6: Does the isomeric nature of the synthesized dianhydrides influence the properties of the resulting polymers?

A6: Yes, the isomeric nature of the dianhydrides significantly affects the properties of the final polymers. For example, polyimides synthesized from 3,3'-diphenylthioether dianhydride, 2,3,3',4'-diphenylthioether dianhydride, and 2,2',3,3-diphenylthioether dianhydride, all derived from this compound, exhibit distinct solubility profiles, thermal stabilities, and gas permeabilities. [, ] This control over polymer properties through isomeric variation makes this compound a versatile building block.

Q7: Are there other notable applications of this compound?

A7: this compound is also a crucial starting material for synthesizing 4-hydroxyphthalic anhydride, which further leads to the creation of aromatic ester-containing dianhydrides. These dianhydrides are valuable in producing polyesterimides with good solubility and high thermal stability. []

Q8: What are the key aspects to consider regarding the large-scale production and application of this compound?

A8: Large-scale synthesis of this compound requires careful consideration of cost-effectiveness, process efficiency, and environmental impact. Researchers have explored optimizing reaction conditions for higher yield and purity while minimizing waste. [] Additionally, exploring alternative synthetic routes, like those using phase transfer catalysts, can contribute to more sustainable production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。